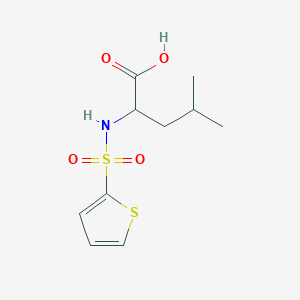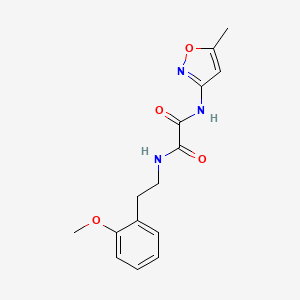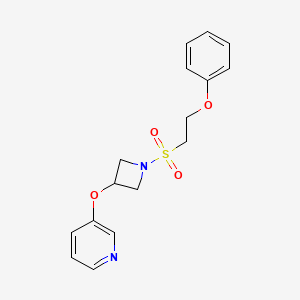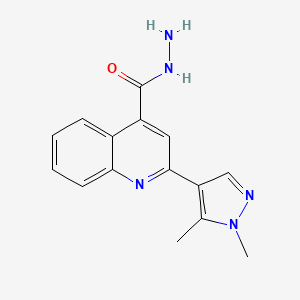
N-(2-thienylsulfonyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thienylsulfonyl)leucine is an organic compound with the molecular formula C10H15NO4S2 It is a derivative of leucine, an essential amino acid, and contains a thienylsulfonyl group attached to the nitrogen atom of leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylsulfonyl)leucine typically involves the reaction of leucine with 2-thienylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-thienylsulfonyl)leucine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding leucine and thiophene derivatives.
Substitution: The thienylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Leucine and thiophene derivatives.
Substitution: Various substituted leucine derivatives.
Aplicaciones Científicas De Investigación
N-(2-thienylsulfonyl)leucine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-thienylsulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The thienylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
N-(2-thienylsulfonyl)leucine can be compared with other sulfonylated amino acids, such as:
- N-(2-thienylsulfonyl)alanine
- N-(2-thienylsulfonyl)valine
- N-(2-thienylsulfonyl)isoleucine
Uniqueness:
- The presence of the thienylsulfonyl group imparts unique chemical reactivity and biological activity to this compound.
- Compared to other sulfonylated amino acids, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
82068-15-3 |
|---|---|
Fórmula molecular |
C10H15NO4S2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(thiophen-2-ylsulfonylamino)pentanoic acid |
InChI |
InChI=1S/C10H15NO4S2/c1-7(2)6-8(10(12)13)11-17(14,15)9-4-3-5-16-9/h3-5,7-8,11H,6H2,1-2H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
GUFIXTKYQDLBNA-QMMMGPOBSA-N |
SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1 |
SMILES canónico |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![3-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)
![N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2502389.png)
![1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2502391.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/new.no-structure.jpg)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
